molecular formula C14H27N3O3 B1381380 tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-57-8

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No. B1381380
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-OUAUKWLOSA-N
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Description

This compound, also known as (1R,2S,5R)-tert-Butyl Edoxaban, is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor . The IUPAC name for this compound is tert-butyl N-[(1R,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate .


Molecular Structure Analysis

The molecular formula of this compound is C21H30ClN5O5 . The structure of this compound can be represented by the SMILES notation: ClC1=CC=C(NC(C(N[C@@H]2C@H©C)=O)CC@HC)=O)CC2)=O)=O)N=C1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 467.96 . It is recommended to be stored at -20°C . The density is 1.3±0.1 g/cm3 .

Scientific Research Applications

1. Synthesis of Factor Xa Inhibitors Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is utilized in the efficient stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide. These stereoisomers are key intermediates in the synthesis of factor Xa inhibitors, highlighting the compound's relevance in the development of novel anticoagulants (Wang, Ma, Reddy, & Hu, 2017).

2. Intermediate in Biologically Active Compounds Synthesis This compound also serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a drug used in cancer therapy. A rapid synthetic method for this compound has been established, demonstrating its significant role in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

3. Enantioselective Synthesis of Carbocyclic Analogues The title compound is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its use has been demonstrated in the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, proving its utility in developing nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

4. Preparation of Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate This compound is used in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing its role in the efficient synthesis of specialized organic compounds (Davies et al., 2003).

properties

IUPAC Name

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Citations

For This Compound
1
Citations
X Wang, M Ma, AGK Reddy, W Hu - Tetrahedron, 2017 - Elsevier
An efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate 1 starting from simple 3-…
Number of citations: 12 www.sciencedirect.com

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